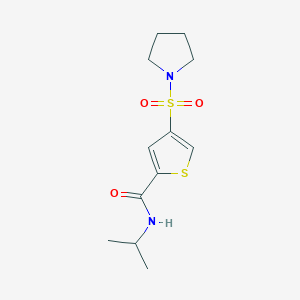
N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, employing various reagents to introduce or modify specific functional groups. For example, the reagent 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been prepared for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could be analogous to reactions involved in the synthesis of N2-(3,4-Difluorophenyl)-N2-(Methylsulfonyl)-N1-3-Pyridinylglycinamide by facilitating acylation procedures (Keumi et al., 1988).
Molecular Structure Analysis
The molecular structure of chemical compounds is pivotal in determining their reactivity and interaction with other molecules. For instance, studies on closely related compounds have elucidated how molecular conformations and hydrogen bonding can influence the compound's properties and reactions, providing insights that could be applicable to understanding the structural dynamics of N2-(3,4-Difluorophenyl)-N2-(Methylsulfonyl)-N1-3-Pyridinylglycinamide (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving N2-(3,4-Difluorophenyl)-N2-(Methylsulfonyl)-N1-3-Pyridinylglycinamide would likely showcase its reactivity towards different reagents and conditions. For example, the synthesis of new compounds containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups by cycloaddition reactions of trifluoropropene derivatives to azomethine ylide demonstrates the type of chemical versatility and reactivity that compounds like N2-(3,4-Difluorophenyl)-N2-(Methylsulfonyl)-N1-3-Pyridinylglycinamide might exhibit (Markitanov et al., 2016).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and stability, are crucial for understanding its behavior in different environments and applications. For compounds like N2-(3,4-Difluorophenyl)-N2-(Methylsulfonyl)-N1-3-Pyridinylglycinamide, studies on related ionic liquids and their mixtures provide insights into how molecular structure affects properties like ionic conductivity, viscosity, and thermal stability, which are relevant for applications in electrochemistry and material science (Huang et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c1-23(21,22)19(11-4-5-12(15)13(16)7-11)9-14(20)18-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVVAHXBRLQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-difluoro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)
